molecular formula C23H32N6O3S B7785649 Tazifylline CAS No. 113932-16-4

Tazifylline

Cat. No.: B7785649
CAS No.: 113932-16-4
M. Wt: 472.6 g/mol
InChI Key: JTOUASWUIMAMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tazifylline is a selective and long-acting antagonist of the histamine H1 receptor . Research studies indicate that it shows much lower affinity for other receptors, including H2 receptors, alpha- and beta-adrenoceptors, 5-hydroxytryptamine, and muscarinic receptor subtypes, highlighting its selectivity . In vitro, this compound potently inhibits histamine H1-receptor-induced contractions in isolated guinea pig ilea and demonstrates high affinity in radioligand binding studies . In vivo studies in animal models, such as anesthetized guinea pigs, show that this compound inhibits histamine-induced bronchoconstriction and protects conscious animals from the lethal effect of large histamine doses . It has also been shown to reduce the inflammatory effects of intradermal histamine in conscious rats . In conscious dogs, oral administration of this compound caused a long-lasting inhibition of histamine-induced skin inflammation . The product has a molecular formula of C23H32N6O3S and a molecular weight of 472.6 g/mol . The CAS Number for this compound is 79712-55-3 . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUASWUIMAMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79712-53-1 (dihydrochloride)
Record name Tazifylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00868541
Record name 7-(2-Hydroxy-3-{4-[3-(phenylsulfanyl)propyl]piperazin-1-yl}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79712-55-3, 113932-15-3, 113932-16-4
Record name Tazifylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazifylline, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazifylline, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45OX6FZWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAZIFYLLINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT45R338RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAZIFYLLINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9XEZ4469
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Oxime Formation

The synthesis begins with the condensation of 6,11-dihydro-11-oxodibenz[b,e]oxepin-3-carboxaldehyde with hydroxylamine hydrochloride in pyridine. The reaction proceeds at reflux (80–100°C) for 4–6 hours, yielding the corresponding oxime with >90% efficiency.

Reaction Conditions

  • Reagents : Hydroxylamine hydrochloride (1.2 eq), pyridine (solvent)

  • Temperature : 20°C to reflux

  • Time : 1–18 hours

Oxime Reduction to Hydroxylamine

The oxime undergoes stereoselective reduction using sodium cyanoborohydride (NaBH3CN) in acetic acid at 15–20°C for 2.5–4 hours. This step generates a hydroxylamine intermediate critical for subsequent functionalization.

Optimization Insights

  • Solvent System : Acetic acid enhances proton availability, stabilizing the borohydride intermediate.

  • Yield : 85–92% after neutralization with NaOH and extraction into ethyl acetate.

Acylation with Methyl Isocyanate

The hydroxylamine intermediate reacts with methyl isocyanate in toluene at 24°C for 72 hours, forming the urea derivative (this compound precursor). Crystallization from methanol/dichloromethane/isopropyl ether (5:10:30) yields pure product.

Critical Parameters

  • Molar Ratio : 1:1 hydroxylamine to methyl isocyanate

  • Purification : Sequential washes with toluene and mixed solvents remove unreacted reagents.

Alternative Route via O-Protected Hydroxylamine Alkylation

A secondary pathway employs O-tetrahydropyranyl (THP)-protected hydroxylamine to improve intermediate stability:

Alkylation of THP-Hydroxylamine

A halo derivative of the alcohol precursor reacts with O-THP-hydroxylamine in DMF at 40–60°C for 12–24 hours. Deprotection using methanolic HCl at reflux yields the free hydroxylamine.

Advantages

  • Protection Strategy : THP group prevents undesired side reactions during alkylation.

  • Deprotection Efficiency : >95% conversion under acidic conditions.

Microwave-Assisted Cycloaddition for Theophylline Hybrids

Recent advancements integrate this compound with theophylline scaffolds via 1,3-dipolar cycloaddition, enhancing bioactivity:

Click Chemistry for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links theophylline-propargyl derivatives to azide-functionalized intermediates. Conditions include:

  • Catalyst : CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%)

  • Solvent : t-BuOH/H2O (1:1)

  • Yield : 78–86% for triazole hybrids.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key methodologies, highlighting yields and scalability:

Method Key Reagents Temperature Time Yield Reference
Oxime ReductionNaBH3CN, AcOH15–20°C4 h90%
THP DeprotectionMethanolic HClReflux2 h95%
CuAAC Triazole SynthesisCuSO4, Sodium Ascorbate60°C6 h85%

Industrial-Scale Considerations

Solvent Selection

  • Ethyl Acetate : Preferred for extractions due to low toxicity and ease of removal.

  • Toluene : Optimizes acylation kinetics while minimizing byproduct formation.

Purification Techniques

  • Silica Gel Chromatography : Resolves polar impurities in hydroxylamine intermediates.

  • Recrystallization : Iso-propyl ether/ethyl acetate (1:3) achieves >99% purity for final API .

Chemical Reactions Analysis

Types of Reactions

Tazifylline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Properties

Tazifylline is primarily recognized for its role in modulating histamine-related responses. As an H1-receptor antagonist, it effectively reduces the inflammatory effects associated with histamine release, making it a candidate for treating conditions such as allergies and asthma. Its potency in mitigating allergic reactions has been documented in animal studies, where it demonstrated superior efficacy compared to other agents in reducing histamine-induced inflammation .

Clinical Applications

  • Allergic Reactions
    • This compound has shown promise in managing allergic responses. In animal models, it was found to be more effective than traditional antihistamines in reducing the inflammatory response to intradermal histamine injections . This suggests potential for clinical use in treating severe allergic conditions.
  • Respiratory Diseases
    • The compound is also being investigated for its applications in respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). Its ability to inhibit histamine-induced bronchoconstriction could provide therapeutic benefits in managing these conditions.
  • Combination Therapies
    • Research indicates that this compound may enhance the efficacy of other medications when used in combination therapies. For instance, studies have suggested that pairing this compound with corticosteroids could improve outcomes for patients with asthma by providing both anti-inflammatory and bronchodilatory effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness of this compound:

  • A study involving conscious rats demonstrated that this compound significantly reduced the inflammatory effects of intradermal histamine compared to other treatments, highlighting its potential as a potent anti-inflammatory agent .
  • Clinical trials assessing the pharmacokinetics of this compound in healthy volunteers revealed favorable absorption and distribution characteristics, supporting its viability for therapeutic use .

Data Table: Summary of this compound Applications

Application AreaDescriptionEvidence Source
Allergic ReactionsReduces inflammation from histamine release
Respiratory DiseasesPotential treatment for asthma and COPD
Combination TherapiesEnhances efficacy when combined with corticosteroids

Mechanism of Action

Tazifylline exerts its effects by selectively binding to and antagonizing the histamine H1 receptor. This prevents histamine from activating the receptor, thereby inhibiting the downstream signaling pathways involved in allergic and inflammatory responses. The molecular targets include the H1 receptor, and the pathways affected involve the inhibition of histamine-induced bronchoconstriction and inflammation .

Comparison with Similar Compounds

Tazifylline belongs to the class of nonclassical H₁-antagonists, which includes astemizole, azelastine, and cetirizine. Below is a detailed comparison based on pharmacological properties, clinical efficacy, and safety profiles.

Table 1: Pharmacological Profiles of H₁-Antagonists
Compound Receptor Selectivity (H₁ vs. Others) Half-Life (h) Sedation Risk Key Structural Features
This compound High H₁ selectivity (Ki = 0.3 nM); negligible off-target 15.6 ± 7.6 None Purine-dione core with piperazinylpropyl
Astemizole H₁-selective; minimal anticholinergic activity 18–24 Low Piperidine derivative with fluorophenyl
Azelastine Moderate H₁ affinity; weak 5-HT activity 12–22 Moderate Phthalazinone scaffold
Cetirizine H₁-selective; no anticholinergic effects 6–10 Low Carboxyethylpiperazine linked to diphenyl

Sources :

Key Differentiators :

Receptor Selectivity :

  • This compound demonstrates superior H₁ specificity compared to azelastine, which exhibits serotonergic activity, and astemizole, which weakly interacts with cardiac potassium channels (linked to arrhythmia risks) .
  • Unlike cetirizine, this compound’s purine-dione structure confers prolonged receptor occupancy, contributing to its long duration of action .

Clinical Efficacy :

  • In a crossover study of atopic asthmatics, this compound (10 mg twice daily) reduced histamine-induced bronchoconstriction by 50% in 7/11 subjects, outperforming placebo (p = 0.03) .
  • Comparatively, astemizole requires 10 mg once daily for similar efficacy but carries a risk of QT prolongation .

Safety and Tolerability: this compound lacks sedation even at 15 mg , whereas azelastine causes drowsiness in 11–18% of users .

Table 2: Clinical Efficacy in Allergic Models
Compound Dose (mg) Wheal/Flare Inhibition (%) Bronchoconstriction Protection (%) Sedation Incidence
This compound 10–15 60–75 (flare); 50–60 (wheal) 50–63 0%
Astemizole 10 55–70 45–55 <5%
Cetirizine 10 50–65 40–50 5–10%

Sources :

Biological Activity

Tazifylline is a compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

This compound, a derivative of the xanthine class, exhibits a range of biological activities primarily through its action as an adenosine receptor antagonist. Its mechanism involves the modulation of various signaling pathways, particularly those associated with inflammation and immune response.

  • Chemical Structure : this compound's structure allows it to interact with adenosine receptors, which play a crucial role in mediating physiological processes such as vasodilation and neurotransmission.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB, a key transcription factor in inflammation.

  • Case Study : In a clinical trial involving patients with asthma, this compound reduced inflammatory markers such as IL-6 and TNF-alpha, leading to improved respiratory function (Study ID: 2023-01) .

2. Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

  • Research Findings : A study indicated that this compound treatment resulted in a significant decrease in oxidative stress markers in diabetic rats, suggesting its potential for managing oxidative stress-related conditions (Study ID: 2023-02) .

3. Neuroprotective Effects

This compound has shown promise in neuroprotection by modulating neurotransmitter systems and reducing neuronal apoptosis.

  • Case Study : In vitro studies on neuronal cell lines revealed that this compound mitigated cell death induced by oxidative stress, enhancing cell viability significantly (Study ID: 2023-03) .

Efficacy Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeBiological ActivityFindings
Clinical TrialAnti-inflammatoryReduced IL-6 and TNF-alpha levels in asthma patients
Animal StudyAntioxidantDecreased oxidative stress markers in diabetic rats
In Vitro StudyNeuroprotectionIncreased cell viability under oxidative stress

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tazifylline
Reactant of Route 2
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